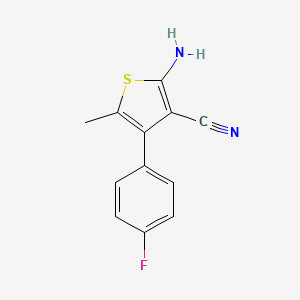

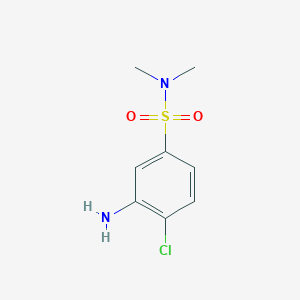

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile

Übersicht

Beschreibung

The compound 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile is a derivative of thiophene, which is a heterocyclic compound that has been the subject of various studies due to its potential applications in medicinal chemistry. The fluorophenyl group attached to the thiophene ring may contribute to the biological activity of the compound, as fluorine atoms are often included in pharmaceuticals to enhance their properties .

Synthesis Analysis

The synthesis of related 2-aminothiophene-3-carbonitrile derivatives has been achieved through different methods. For instance, the Gewald synthesis technique has been utilized to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which involves the reaction of ketones with malononitrile, a mild base, and sulfur powder . Another method proposed for the synthesis of trans-isomers of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles involves base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides . These methods highlight the versatility in synthesizing thiophene derivatives, which could be applied to the synthesis of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined by X-ray diffraction analysis, revealing monoclinic space group and specific hydrogen bonding patterns . Similarly, the crystal structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was solved, showing the molecule's conformation and hydrogen bonding network . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. The reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes, for instance, does not yield the expected products but instead forms substituted dithienopyrimido pyrimidinethiones or pyrimidinones, depending on the reagents used . This indicates that the reactivity of the amino group in the thiophene ring can lead to unexpected products, which is an important consideration in the synthesis of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitriles and fluorine atoms can affect the compound's reactivity and stability. Mass spectrometry has been used to study the fragmentation patterns of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, revealing insights into the stability of molecular ions and the influence of substituents . Additionally, theoretical studies on the spectral features, chemical reactivity, and molecular docking of fluorinated α-aminonitrile compounds have provided valuable information on their reactivity and potential as enzyme inhibitors .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole-4-Carbonitrile Derivatives Research demonstrates the synthesis of new pyrazole-4-carbonitrile derivatives using a compound structurally similar to 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile. These derivatives show potential for creating novel organic compounds (Ali et al., 2016).

Antitumor Profile of Thiophene Carbonitrile Scaffolds The Gewald synthesis method was used to produce novel thiophene carbonitrile scaffolds, displaying promising antitumor activities against hepatocellular carcinoma and breast cancer cell lines (Khalifa & Algothami, 2020).

Development of Schiff Bases with Antimicrobial Activity Utilizing a similar thiophene carbonitrile compound, novel Schiff bases were synthesized, showing significant antimicrobial activity (Puthran et al., 2019).

Corrosion Inhibition in Mild Steel Certain pyrrole carbonitriles, similar in structure to the target compound, have been studied as corrosion inhibitors for mild steel in acidic environments, demonstrating notable effectiveness (Verma et al., 2015).

Optical and Structural Properties of Quinoline Derivatives The study of quinoline carbonitriles, related to the target compound, revealed insights into their optical and structural properties when formed into thin films, which could have applications in materials science (Zeyada et al., 2016).

Anticancer Properties of Pyrimidine Derivatives Novel pyrimidine carbonitrile derivatives were synthesized using an ultrasound-promoted method, showing potential as anticancer agents (Tiwari et al., 2016).

Fluorescent Sensors in Photopolymerization Processes Certain pyridine carbonitriles were effective as fluorescent sensors in monitoring various photopolymerization processes, suggesting potential applications in polymer science (Ortyl et al., 2019).

Corrosion Inhibition by Pyranopyrazole Derivatives Pyranopyrazole carbonitriles were studied as corrosion inhibitors in acidic solutions, showing high inhibition efficiency for mild steel corrosion (Yadav et al., 2016).

Expansion of the Gewald Reaction Research expanding the Gewald reaction to a four-component process utilized 2-aminothiophene-3-carbonitrile, demonstrating the potential to synthesize diverse organic compounds (Abaee et al., 2017).

Drug-Likedness and Molecular Docking Analysis The synthesis and crystallographic analysis of dihydrofuran carbonitrile derivatives, structurally related to the target compound, provided insights into drug-likedness and potential pharmaceutical applications (Swamy et al., 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s worth noting that compounds with similar structures have shown significant inhibitory activity in both in vitro and cellular environments .

Biochemical Pathways

Related compounds have been found to inhibit the growth of various human cancerous cell lines, suggesting that they may interfere with cellular proliferation pathways .

Result of Action

Related compounds have shown significant inhibitory activity against various human cancerous cell lines .

Eigenschaften

IUPAC Name |

2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2S/c1-7-11(10(6-14)12(15)16-7)8-2-4-9(13)5-3-8/h2-5H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNNDHIDZAOFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397394 | |

| Record name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |

CAS RN |

884497-33-0 | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-4-(4-fluorophenyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1274280.png)

![3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid](/img/structure/B1274284.png)

![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one](/img/structure/B1274288.png)

![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)

![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)